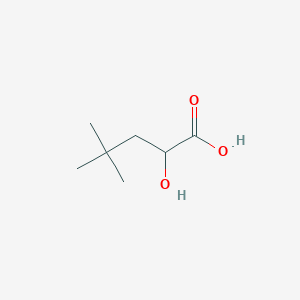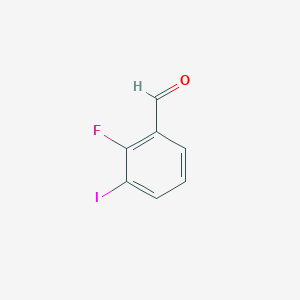
1-(2-chloroethyl)-2-ethyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloroethyl)-2-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2-chloroethyl group and an ethyl group attached to the imidazole ring
準備方法
The synthesis of 1-(2-chloroethyl)-2-ethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethylimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(2-chloroethyl)-2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding imidazole N-oxides. Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(2-azidoethyl)-2-ethyl-1H-imidazole.
科学的研究の応用
1-(2-chloroethyl)-2-ethyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The chloroethyl group can form DNA cross-links, which can inhibit cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 1-(2-chloroethyl)-2-ethyl-1H-imidazole involves its ability to form covalent bonds with biological macromolecules. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophilic sites on DNA, proteins, and enzymes. This can lead to the formation of cross-links and adducts, which can disrupt the normal function of these macromolecules.
In the context of anticancer activity, the compound can form DNA cross-links that inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and other enzymes involved in DNA repair and replication.
類似化合物との比較
1-(2-chloroethyl)-2-ethyl-1H-imidazole can be compared with other similar compounds, such as:
1-(2-chloroethyl)-1H-imidazole: Lacks the ethyl group, which can affect its reactivity and biological activity.
1-(2-chloroethyl)-2-methyl-1H-imidazole: The presence of a methyl group instead of an ethyl group can influence its chemical properties and applications.
1-(2-chloroethyl)-2-phenyl-1H-imidazole: The phenyl group can enhance its stability and potential interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1-(2-chloroethyl)-2-ethylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKBYTGSVLBARA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)




